ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
CAS No.: 681273-94-9
Cat. No.: VC7622034
Molecular Formula: C28H28N2O3S2
Molecular Weight: 504.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681273-94-9 |
|---|---|
| Molecular Formula | C28H28N2O3S2 |
| Molecular Weight | 504.66 |
| IUPAC Name | ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C28H28N2O3S2/c1-3-33-28(32)25-21-13-9-15-23(21)35-27(25)29-26(31)18(2)34-24-17-30(16-19-10-5-4-6-11-19)22-14-8-7-12-20(22)24/h4-8,10-12,14,17-18H,3,9,13,15-16H2,1-2H3,(H,29,31) |
| Standard InChI Key | LIPHCGAEIBMSHQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Introduction
Chemical Formula and Molecular Weight
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Estimated Molecular Formula: CHNOS
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Estimated Molecular Weight: Approximately 520 g/mol
Synthesis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole and cyclopenta[b]thiophene rings, followed by their coupling via a propanamido linkage. Specific synthesis protocols are not detailed in available literature.
Potential Applications
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Biological Activity: Compounds with indole and thiophene rings often exhibit biological activities such as anti-inflammatory, antibacterial, or anticancer properties .
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Pharmaceutical Interest: The presence of a propanamido linkage could influence drug-like properties, such as solubility and bioavailability.
Table: Potential Biological Activities of Related Compounds
| Compound Type | Biological Activity |
|---|---|
| Indole Derivatives | Anti-inflammatory, Anticancer |
| Thiophene Derivatives | Antifungal, Antibacterial |
| Propanamido Linkages | Influence on Drug Solubility and Bioavailability |
Research Findings and Future Directions
Given the lack of specific research findings on ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and LC-MS would be essential for structural confirmation, while in vitro assays could assess its potential biological activities.
Table: Proposed Research Directions
| Research Area | Methodology |
|---|---|
| Synthesis | Multi-step organic synthesis |
| Structural Confirmation | NMR, LC-MS |
| Biological Evaluation | In vitro assays for anti-inflammatory, anticancer activities |
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